![molecular formula C8H5BrN2O B13923734 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13923734.png)
6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that features a bromine atom and an aldehyde group attached to a pyrrolo[2,3-b]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde typically involves the bromination of pyrrolo[2,3-b]pyridine followed by formylation. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, where the brominated pyrrolo[2,3-b]pyridine is treated with a mixture of DMF and POCl3.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Products include various substituted pyrrolo[2,3-b]pyridines depending on the nucleophile used.
Oxidation: The major product is 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Reduction: The major product is 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-methanol.
科学的研究の応用
6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and other therapeutic agents.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: The compound is employed in the design of molecular probes and fluorescent tags for biological studies.
作用機序
The mechanism of action of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The bromine atom and aldehyde group can form covalent or non-covalent interactions with target proteins, affecting their function and signaling pathways.
類似化合物との比較
Similar Compounds
- 6-Bromo-1H-pyrrolo[3,2-b]pyridine
- 6-Bromo-2-pyridinecarboxaldehyde
- 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Uniqueness
6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is unique due to the specific positioning of the bromine atom and aldehyde group, which imparts distinct reactivity and biological activity compared to its analogs. This unique structure allows for selective interactions with biological targets and specific chemical transformations.
特性
分子式 |
C8H5BrN2O |
|---|---|
分子量 |
225.04 g/mol |
IUPAC名 |
6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2O/c9-7-2-1-5-3-6(4-12)10-8(5)11-7/h1-4H,(H,10,11) |
InChIキー |
CDPXHLAOBHWOSG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC2=C1C=C(N2)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


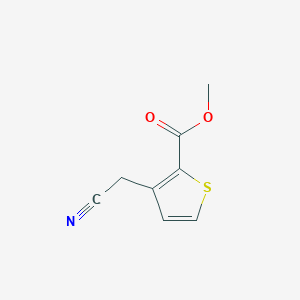

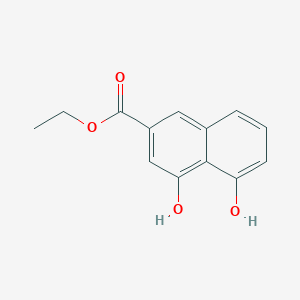
![5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13923661.png)
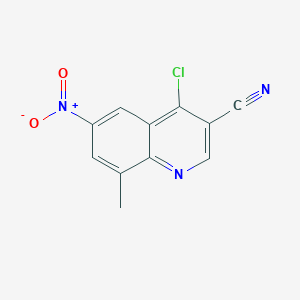
![N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13923681.png)
![tert-Butyl (6-chloro-4-iodobenzo[d]thiazol-2-yl)carbamate](/img/structure/B13923690.png)
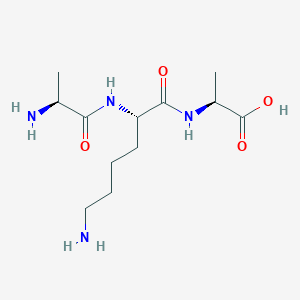
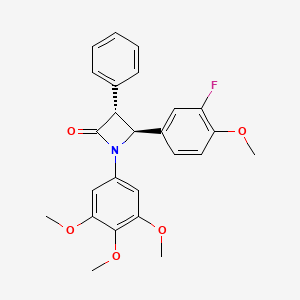
![2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 2-ethyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13923707.png)


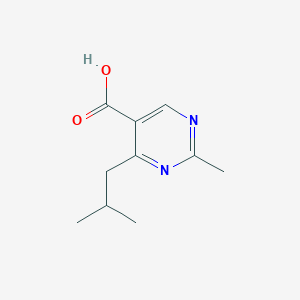
![N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B13923754.png)
